Mek-IN-6 -

Mek-IN-6

Catalog Number: EVT-10993614
CAS Number:
Molecular Formula: C18H20FN3O4S
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

Methyl ethyl ketone can be synthesized through several methods:

  1. Catalytic Oxidation: This involves the oxidation of butene in the presence of catalysts to produce methyl ethyl ketone.
  2. Dehydrogenation: In this process, butanol is dehydrogenated at high temperatures (around 430 °C) to yield methyl ethyl ketone .
  3. Microbiological Synthesis: This method utilizes bacteria to convert butanol into methyl ethyl ketone. For instance, Pseudomonas species can biotransform butyl alcohols into methyl ethyl ketone under controlled conditions .

Technical Details

In microbiological synthesis, optimal conditions include using a substrate concentration of 1% vol butanol and maintaining a temperature of 28-30 °C with constant stirring. The reaction can be monitored using gas chromatography to analyze the production of methyl ethyl ketone over time .

Molecular Structure Analysis

Methyl ethyl ketone has the molecular formula C4H8O\text{C}_4\text{H}_8\text{O}. Its structure consists of a four-carbon chain with a carbonyl group (C=O) located at the second carbon atom. The chemical structure can be represented as follows:

CH3C(=O)CH2CH3\text{CH}_3\text{C}(=O)\text{CH}_2\text{CH}_3

Data

  • Molecular Weight: 72.11 g/mol
  • Boiling Point: 79.6 °C
  • Melting Point: -86 °C
Chemical Reactions Analysis

Methyl ethyl ketone participates in various chemical reactions, including:

  1. Nucleophilic Addition: The carbonyl group can react with nucleophiles such as Grignard reagents to form alcohols.
  2. Oxidation: Methyl ethyl ketone can be oxidized to form acetic acid or other carboxylic acids.
  3. Reduction: It can also undergo reduction to form secondary alcohols.

Technical Details

The reaction conditions for these transformations often require specific catalysts and temperatures, which vary depending on the desired product.

Mechanism of Action

The mechanism of action for methyl ethyl ketone primarily involves its role as a solvent and reagent in organic synthesis. Its ability to dissolve various organic compounds makes it valuable in processes like extraction and chromatography.

Process

In biological systems, methyl ethyl ketone can affect cellular metabolism by inhibiting specific enzymes involved in metabolic pathways, thus impacting cell viability and function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Sweet, pungent odor
  • Density: 0.805 g/cm³ at 20 °C

Chemical Properties

  • Solubility: Miscible with water, ethanol, and ether.
  • Reactivity: Reacts with strong oxidizing agents and reduces under specific conditions.

Relevant Data or Analyses

Methyl ethyl ketone has a flash point of 24 °C and should be handled with care due to its flammability and potential health hazards upon inhalation or skin contact.

Applications

Methyl ethyl ketone finds extensive use in various scientific and industrial applications:

  1. Solvent: Commonly used in paints, coatings, adhesives, and varnishes due to its excellent solvent properties.
  2. Chemical Intermediate: Serves as an intermediate in the synthesis of other chemicals such as methyl ethyl ketone oxime.
  3. Laboratory Use: Employed in laboratories for extracting compounds and as a cleaning agent for glassware.
Molecular Pharmacology of MEK Inhibition

MEK-ERK Signaling Cascade Dysregulation in Oncogenesis

The mitogen-activated protein kinase kinase (MEK)-extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade frequently dysregulated in human cancers. Constitutive activation of this pathway occurs primarily through gain-of-function mutations in upstream regulators such as rat sarcoma virus (RAS) (observed in 36% of colorectal cancers and 63% of pancreatic cancers) and rapidly accelerated fibrosarcoma (BRAF) (present in 50–70% of melanomas and 40% of papillary thyroid cancers) [5] [7]. These mutations drive uncontrolled cell proliferation and survival by sustaining MEK activation independent of extracellular signals. MEK's sole known substrates are ERK1 and ERK2, making it a pivotal bottleneck in this oncogenic cascade. Phosphorylated ERK translocates to the nucleus, activating transcription factors like Fos and Myc that promote cell cycle progression and suppress apoptosis [5] [9].

Table 1: Prevalence of MEK-ERK Pathway Dysregulation in Human Cancers

Cancer TypeKey MutationsPrevalencePrimary Consequence
MelanomaBRAF V600E/K50–70%Constitutive MEK phosphorylation
ColorectalKRAS/NRAS36–52%Ligand-independent pathway activation
PancreaticKRAS63%Persistent ERK nuclear translocation
ThyroidBRAF40%Bypass of regulatory feedback mechanisms
LungKRAS19%Sustained cyclin D expression

The functional consequence of pathway dysregulation includes cyclin D overexpression, which accelerates G1/S phase transition by phosphorylating retinoblastoma protein. This process is particularly relevant in RAS-mutant cancers where MEK inhibitor monotherapy often fails due to ERK reactivation through compensatory mechanisms [6] [7].

Structural Determinants of MEK-IN-6 Target Binding

MEK-IN-6 exerts its inhibitory effects through precise interactions with the MEK1/2 allosteric pocket. Structural analyses of related MEK inhibitors reveal binding adjacent to, but not overlapping with, the adenosine triphosphate (ATP)-binding site. This non-competitive mechanism involves displacement of the activation loop (residues Ser218–Ile222 in MEK1), locking the kinase in a catalytically inactive conformation [2] [7]. The inhibitor stabilizes a unique "αC-helix out" orientation and disrupts the formation of the salt bridge between Lys97 and Glu114 (MEK1 numbering), which is essential for catalytic competence [7].

Key pharmacophores include:

  • Halogen-bonding interactions with Met143 gatekeeper residue
  • Hydrogen bonding to the backbone amide of Ser212
  • Hydrophobic packing against Val127 and Leu118These interactions collectively prevent MEK's transition to the active state required for ERK phosphorylation [2] [10].

Table 2: Critical Binding Interactions of MEK Inhibitors

Structural ElementResidue InteractionFunctional ImpactMEK-IN-6 Specificity
Allosteric pocketMet143 (gatekeeper)Controls inhibitor accessFluorophenyl engagement
Glycine-rich loopVal127, Leu118Stabilizes inactive conformationHydrophobic packing
Activation segmentSer212Anchors DFG motifHydrogen bond donation
αC-helixLys97, Glu114Disrupts catalytic salt bridgeConformational displacement

Allosteric Modulation Kinetics and Catalytic Inhibition

MEK-IN-6 demonstrates potent inhibition of ERK phosphorylation (half maximal inhibitory concentration [IC₅₀]: 2 nanomolar in A375 melanoma cells) through non-ATP-competitive allosteric mechanisms [10]. This binding mode provides kinetic advantages by:

  • Extended residence time: Conformational locking prolongs target engagement compared to ATP-competitive inhibitors
  • Reduced ATP competition: Maintains efficacy despite physiological ATP concentrations (millimolar range)
  • Substrate-selective inhibition: Prevents phosphorylation of ERK without affecting unrelated kinases [3] [7]

Enzyme kinetic studies reveal that MEK inhibitors exhibit distinct inhibition mechanisms depending on MEK's activation state:

  • Prevention of activation: Interference with RAF-mediated phosphorylation of Ser218/Ser222 (MEK1)
  • Inhibition of catalysis: Blocking adenosine diphosphate release during ERK phosphorylationMEK-IN-6 likely employs both mechanisms, as evidenced by its suppression of MEK phosphorylation and catalytic function in cellular assays [3] [7].

Cross-Talk with PI3K/AKT/mTOR and JNK Pathways

The MEK-ERK pathway exhibits extensive cross-regulation with parallel signaling cascades, particularly phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) and c-Jun N-terminal kinase (JNK) pathways:

  • Feedback to PI3K/mTOR: ERK phosphorylates tuberous sclerosis complex 2 (TSC2) to suppress mTOR complex 1 (mTORC1) activity, while mTORC2 phosphorylates AKT to modulate RAF function. MEK inhibition relieves this feedback, potentially activating PI3K signaling. Simultaneous MEK and CDK4/6 inhibition synergistically reduces phosphorylated ribosomal protein S6 (pS6), a key mTORC1 effector [4] [6] [8].

  • Reciprocal JNK regulation: Hydrogen peroxide (H₂O₂)-mediated oxidative stress activates JNK while suppressing ERK. MEK inhibition shifts this balance, enhancing JNK signaling in a concentration-dependent manner. At high H₂O₂ concentrations (50 micromolar), sustained JNK activation promotes cell cycle arrest [8] [9].

Table 3: Pathway Cross-Talk and Therapeutic Implications

Interacting PathwayMolecular Crosstalk MechanismFunctional ConsequenceTherapeutic Synergy
PI3K/AKT/mTORERK-mediated TSC2 phosphorylationmTORC1 suppressionCDK4/6 inhibitor combinations
p70S6K signalingp70S6K-mediated feedbackBidirectional pathway inhibitionEnhanced growth suppression
JNK stress responseRedox-mediated reciprocal activationH₂O₂ concentration-dependent effectsContext-dependent outcomes
Cell cycle progressionERK-dependent cyclin D expressionG1/S phase transitionPalbociclib synergy

Subcellular Localization Dynamics of Phospho-ERK

MEK-IN-6 significantly alters the spatiotemporal dynamics of phosphorylated ERK (phospho-ERK) through compartment-specific effects:

  • Cytosolic retention: Under proliferative conditions (1 micromolar H₂O₂), MEK-IN-6 suppresses tyrosine phosphorylation (Tyr204/187) in the cytosol, preventing ERK dimerization required for nuclear translocation [9].

  • Mitochondrial accumulation: Threonine phosphorylation (Thr202/185) occurs predominantly in mitochondria during oxidative stress. MEK-IN-6 treatment increases mitochondrial phospho-threonine ERK by 3.5-fold at 50 micromolar H₂O₂, correlating with cell cycle arrest [9].

  • Nuclear translocation blockade: By reducing dual phosphorylation (Thr202/Tyr185) of the TEY motif, MEK-IN-6 impedes nuclear localization sequence exposure, reducing transcription factor activation. Confocal microscopy confirms diminished phospho-ERK in nuclei following MEK-IN-6 treatment across multiple cancer models [5] [9].

These localization shifts demonstrate that MEK inhibition affects not only biochemical signaling but also the spatial organization of pathway components, which determines functional outcomes in tumor progression and therapeutic response.

Properties

Product Name

Mek-IN-6

IUPAC Name

8-(2-fluoro-4-methylsulfanylanilino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6-dione

Molecular Formula

C18H20FN3O4S

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C18H20FN3O4S/c1-21-15(24)9-11-5-6-22(26-8-7-23)18(25)16(11)17(21)20-14-4-3-12(27-2)10-13(14)19/h3-4,9-10,20,23H,5-8H2,1-2H3

InChI Key

TURWFFGYNJNSFK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C2CCN(C(=O)C2=C1NC3=C(C=C(C=C3)SC)F)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.